molecular formula C8H8BrNO B1495235 (S)-4-Bromo-2,3-dihydrobenzofuran-3-amine

(S)-4-Bromo-2,3-dihydrobenzofuran-3-amine

Cat. No.: B1495235
M. Wt: 214.06 g/mol
InChI Key: FDWXLXRSLLDBEX-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Bromo-2,3-dihydrobenzofuran-3-amine is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a bromine atom at the 4th position and an amine group at the 3rd position of the dihydrobenzo[b]furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Bromo-2,3-dihydrobenzofuran-3-amine can be achieved through several synthetic routes. One common method involves the bromination of 2,3-dihydrobenzo[b]furan followed by the introduction of the amine group. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The subsequent amination can be achieved using ammonia or an amine source under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors for bromination and amination steps to enhance yield and efficiency. The choice of solvents, catalysts, and reaction conditions are optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Bromo-2,3-dihydrobenzofuran-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

(S)-4-Bromo-2,3-dihydrobenzofuran-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Bromo-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b]furan: Lacks the bromine and amine groups, making it less reactive.

    4-Bromo-2,3-dihydrobenzo[b]furan: Lacks the amine group, limiting its biological activity.

    2,3-Dihydrobenzo[b]furan-3-ylamine:

Uniqueness

(S)-4-Bromo-2,3-dihydrobenzofuran-3-amine is unique due to the presence of both bromine and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

(3S)-4-bromo-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H8BrNO/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6H,4,10H2/t6-/m1/s1

InChI Key

FDWXLXRSLLDBEX-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C=CC=C2Br)N

Canonical SMILES

C1C(C2=C(O1)C=CC=C2Br)N

Origin of Product

United States

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